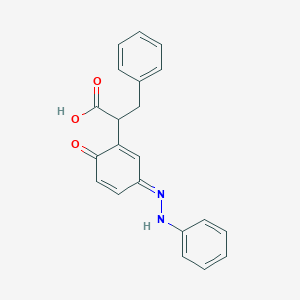
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)-, commonly known as Sudan I, is a synthetic organic compound used as a dye in the food industry. It is a carcinogenic substance and has been banned in many countries due to its harmful effects on human health. However, Sudan I has been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
Sudan I binds to DNA and proteins through the formation of covalent bonds. It has been found to induce DNA damage and mutations. Sudan I has also been found to inhibit the activity of enzymes that are involved in the metabolism of carcinogens.
Biochemische Und Physiologische Effekte
Sudan I has been found to have toxic effects on the liver, kidneys, and reproductive system. It has been shown to induce oxidative stress and inflammation. Sudan I has also been found to have estrogenic and anti-androgenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan I has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high binding affinity for DNA and proteins, making it a useful tool for studying their interactions. However, its carcinogenic properties make it a hazardous substance to work with, and strict safety protocols must be followed.
Zukünftige Richtungen
Future research on Sudan I could focus on its potential applications in cancer therapy. Its ability to bind to DNA and proteins could be utilized to deliver anticancer drugs directly to cancer cells. Additionally, further studies could be conducted to understand the mechanisms by which Sudan I induces DNA damage and mutations, which could lead to the development of new therapies for cancer.
Synthesemethoden
Sudan I is synthesized by the diazotization of 2-amino-5-phenylazo-phenol followed by coupling with benzoic acid. The resulting compound is a red crystalline powder that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Sudan I has been used in various scientific research studies due to its ability to bind to DNA and proteins. It has been used as a fluorescent probe to study the interaction of proteins with DNA. Sudan I has also been used as a model compound to study the effects of azo dyes on the environment and human health.
Eigenschaften
CAS-Nummer |
101493-07-6 |
|---|---|
Produktname |
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)- |
Molekularformel |
C21H18N2O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-5-phenyldiazenylphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-11-17(23-22-16-9-5-2-6-10-16)14-18(20)19(21(25)26)13-15-7-3-1-4-8-15/h1-12,14,19,24H,13H2,(H,25,26) |
InChI-Schlüssel |
TZXQJFQCLZWIRF-HAVVHWLPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(C2=C/C(=N/NC3=CC=CC=C3)/C=CC2=O)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC(=NNC3=CC=CC=C3)C=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



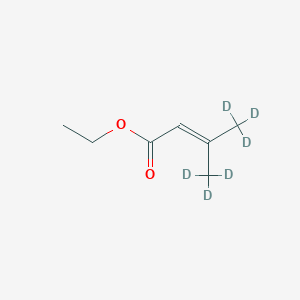
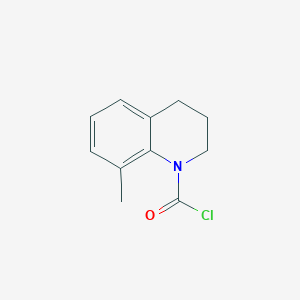
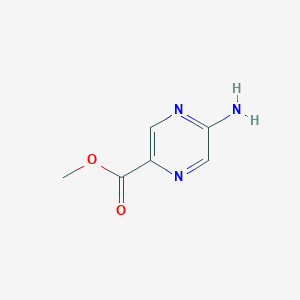
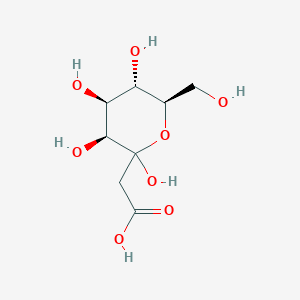
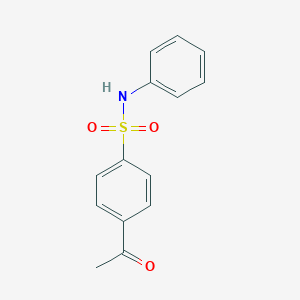
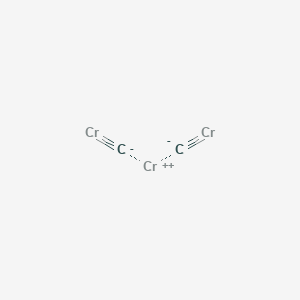
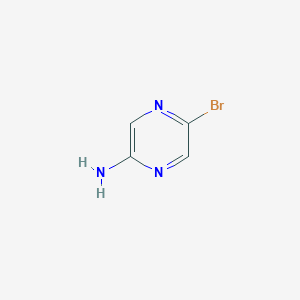
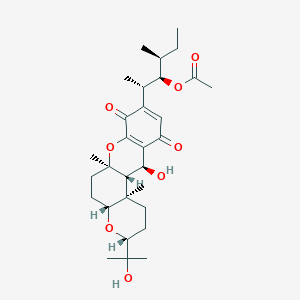
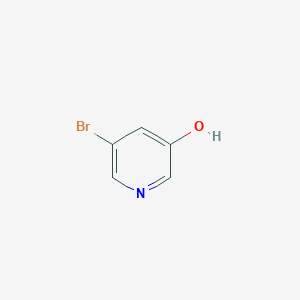
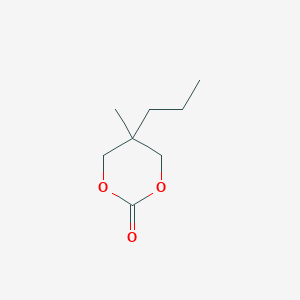
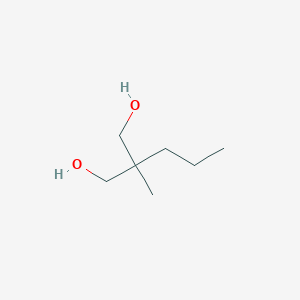
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
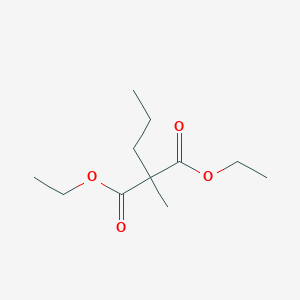
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)